

# A Comparative Guide: Cross-Validation of Fludeoxyglucose (18F) Uptake with Immunohistochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fludeoxyglucose F 18*

Cat. No.: *B008635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fludeoxyglucose (18F) Positron Emission Tomography (FDG-PET) imaging data with immunohistochemistry (IHC) findings. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the biological basis of FDG uptake in tumors and aid in the design and interpretation of preclinical and clinical research.

## Introduction

Fludeoxyglucose (18F) PET is a cornerstone of oncologic imaging, enabling the non-invasive assessment of glucose metabolism, a hallmark of cancer. The standardized uptake value (SUV) is a semi-quantitative measure of FDG accumulation within tissues. However, the biological drivers of FDG uptake can be complex and multifactorial. Immunohistochemistry (IHC) provides a powerful method to validate and understand the molecular underpinnings of PET signals by visualizing the expression and localization of specific proteins in tissue sections.

This guide focuses on the cross-validation of FDG uptake with key IHC markers of glucose metabolism, proliferation, and hypoxia, including Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), and Ki-67. Understanding the correlation between these modalities is crucial for

validating novel cancer therapies, developing predictive biomarkers, and enhancing the overall utility of FDG-PET in oncology research and drug development.

## Data Presentation: Quantitative Correlation of SUVmax with IHC Markers

The following tables summarize quantitative data from various studies correlating the maximum standardized uptake value (SUVmax) with the expression of key immunohistochemical markers.

Table 1: Correlation of SUVmax with GLUT1 and HK2 Expression

| Cancer Type                | Biomarker | Correlation with SUVmax    | Key Findings                                                               | Reference |
|----------------------------|-----------|----------------------------|----------------------------------------------------------------------------|-----------|
| Thyroid Nodules            | GLUT1     | Positive                   | Expression of GLUT1 was strongly positively correlated with SUVmax.        | [1]       |
| Thyroid Nodules            | HK2       | Positive                   | Expression of HK2 was strongly positively correlated with SUVmax.          | [1]       |
| Non-Small Cell Lung Cancer | GLUT1     | Positive                   | SUV of 18F-FDG PET-CT is linearly correlated with the expression of GLUT1. | [2]       |
| Metastatic Brain Lesions   | GLUT1     | No significant correlation | GLUT1 expression was not correlated with the degree of 18F-FDG uptake.     | [3]       |
| Metastatic Brain Lesions   | HK2       | No significant correlation | HK2 expression was not correlated with the degree of 18F-FDG uptake.       | [3]       |

Table 2: Correlation of SUVmax with Proliferation Marker Ki-67

| Cancer Type                           | Correlation with SUVmax               | Key Findings                                                                                                                            | Reference |
|---------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer                         | Positive                              | A positive correlation was found between primary tumor SUVmax and high Ki-67 expression.                                                | [4]       |
| Breast Cancer                         | Positive                              | The mean SUVmax in high Ki-67 patients was significantly higher than in patients with low Ki-67.                                        | [5]       |
| Breast Cancer                         | Positive                              | Significantly higher SUVmax was seen in tumors with a high Ki67 index.                                                                  | [6][7]    |
| Advanced Gastric Cancer               | No significant correlation            | The immunohistochemical parameter Ki-67 was not related to the degree of SUVmax.                                                        | [8]       |
| Head and Neck Squamous Cell Carcinoma | Not specified as positive or negative | Statistically significant correlations were observed between the expression of IHC biomarkers, including Ki-67, and maximum FDG uptake. | [9][10]   |
| Non-Small Cell Lung Cancer            | No significant correlation            | SUV of 18F-FDG PET-CT is not correlated with the expression of Ki67.                                                                    | [2]       |

|                          |                            |                                                                                               |
|--------------------------|----------------------------|-----------------------------------------------------------------------------------------------|
| Metastatic Brain Lesions | No significant correlation | Ki-67 expression was not correlated with the degree of 18F-FDG uptake.<br><a href="#">[3]</a> |
|--------------------------|----------------------------|-----------------------------------------------------------------------------------------------|

Table 3: Correlation of SUVmax with Hormone Receptor Status in Breast Cancer

| Receptor Status                     | Correlation with SUVmax      | Mean SUVmax Values           | Reference                               |
|-------------------------------------|------------------------------|------------------------------|-----------------------------------------|
| Estrogen Receptor (ER) Negative     | Positive                     | ER-negative: 11.6            | <a href="#">[6]</a> <a href="#">[7]</a> |
| Progesterone Receptor (PR) Negative | Positive                     | PR-negative: 11.1            | <a href="#">[6]</a> <a href="#">[7]</a> |
| HER2 Positive                       | Positive                     | HER2 enriched: 11.27 ± 5.2   | <a href="#">[5]</a>                     |
| Triple-Negative                     | Positive                     | Triple-negative: 15.26 ± 5.6 | <a href="#">[5]</a>                     |
| Luminal A                           | Lower SUVmax                 | Luminal A: 7.75 ± 4.2        | <a href="#">[5]</a>                     |
| Luminal B                           | Higher SUVmax than Luminal A | Luminal B: 10.01 ± 5.3       | <a href="#">[5]</a>                     |

## Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

## Simplified FDG Uptake and Trapping Pathway



## Experimental Workflow for FDG-PET and IHC Cross-Validation

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [18F]FDG Uptake and Expression of Immunohistochemical Markers Related to Glycolysis, Hypoxia, and Proliferation in Indeterminate Thyroid Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Correlation between SUV of (18)F-FDG PET-CT and the expression of GLUT1, MVD and Ki67 in non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation Between 18F-FDG Uptake and Immune Cell Infiltration in Metastatic Brain Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDG uptake in breast cancer and Quantitative Assessment of Breast Parenchymal Uptake on 18F-FDG PET/CT: Association with Histopathological Hormonal status and Clinical Features - International Journal of Radiation Research - [ijrr.com]
- 5. Correlation of Maximum Standardized Uptake Values in 18F-Fluorodeoxyglucose Positron Emission Tomography-computed Tomography Scan with Immunohistochemistry and Other Prognostic Factors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archbreastcancer.com [archbreastcancer.com]
- 7. archbreastcancer.com [archbreastcancer.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Immunohistochemical biomarkers and FDG uptake on PET/CT in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Guide: Cross-Validation of Fludeoxyglucose (18F) Uptake with Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008635#cross-validation-of-fludeoxyglucose-f-18-uptake-with-immunohistochemistry>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)